molecular formula C9H12N2O3 B13482988 Methyl 3-(1,3-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate

Methyl 3-(1,3-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate

Cat. No.: B13482988
M. Wt: 196.20 g/mol
InChI Key: JMVINRRUEWBPDA-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include hydrazine hydrate, paraformaldehyde, and butanone .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step reactions starting from readily available raw materials. The process may include steps such as cyclization, dehydrogenation, and esterification. The overall yield and purity of the product can be optimized by controlling reaction conditions such as temperature, pressure, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

Methyl 3-(1,3-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 3-(1,3-dimethylpyrazol-4-yl)-3-oxopropanoate

InChI

InChI=1S/C9H12N2O3/c1-6-7(5-11(2)10-6)8(12)4-9(13)14-3/h5H,4H2,1-3H3

InChI Key

JMVINRRUEWBPDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)CC(=O)OC)C

Origin of Product

United States

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